molecular formula C7H16N2 B14871483 N1,N2-dimethylcyclopentane-1,2-diamine

N1,N2-dimethylcyclopentane-1,2-diamine

Cat. No.: B14871483
M. Wt: 128.22 g/mol
InChI Key: BLAIRNNBMSDUQN-UHFFFAOYSA-N
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Description

N1,N2-Dimethylcyclopentane-1,2-diamine is a chiral cycloaliphatic diamine featuring two methyl groups substituted on the nitrogen atoms of a cyclopentane backbone. The dimethyl variant likely shares these challenges but benefits from enhanced steric and electronic properties due to methyl substitution, making it relevant for asymmetric catalysis, ligand design, and pharmaceutical applications.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-N,2-N-dimethylcyclopentane-1,2-diamine

InChI

InChI=1S/C7H16N2/c1-8-6-4-3-5-7(6)9-2/h6-9H,3-5H2,1-2H3

InChI Key

BLAIRNNBMSDUQN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-dimethylcyclopentane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N1,N2-dimethylcyclopentane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted cyclopentane derivatives .

Scientific Research Applications

N1,N2-dimethylcyclopentane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N2-dimethylcyclopentane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s amine groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Cyclic Diamines

trans-Cyclohexane-1,2-diamine

  • Structure : A six-membered ring analog with trans-configuration.
  • Properties : More thermally stable and commercially available compared to cyclopentane derivatives. Widely used in chiral ligand synthesis (e.g., salen ligands).
  • Synthetic Accessibility : Easier to synthesize due to lower ring strain and established protocols .

N1,N1-Diethylcyclopentane-1,2-diamine

  • Structure : Cyclopentane backbone with ethyl groups on one nitrogen.
  • Synthesis : Prepared via alkylation of cyclopentane-1,2-diamine, as inferred from ethyl-substituted analogs .

N,N′-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine

  • Structure : Bulky aryl substituents on both nitrogens.
  • Applications : Used in asymmetric catalysis; steric hindrance from phenyl groups enhances enantioselectivity .
Compound Ring Size Substituents Stability Key Applications
N1,N2-Dimethylcyclopentane-1,2-diamine 5-membered Methyl (N1, N2) Moderate Ligand design, drug synthesis
trans-Cyclohexane-1,2-diamine 6-membered None High Chiral ligands
N1,N1-Diethylcyclopentane-1,2-diamine 5-membered Ethyl (N1) Moderate Catalysis, organic synthesis
Linear Diamines

N1,N1-Dimethylethane-1,2-diamine

  • Structure : Linear ethane backbone with dimethyl groups on one nitrogen.
  • Reactivity : Used in synthesizing acetylcholinesterase inhibitors and fluorescent probes. The linear structure confers flexibility but reduced stereochemical control compared to cyclic analogs .

N1,N2-Dimethylethane-1,2-diamine

  • Bioactivity: Demonstrated enhanced antioxidant capacity in A2E photooxidation inhibition, attributed to proximity of diamine groups to phenolic hydroxyls .

N1-(Benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine

  • Applications : Exhibits distinct NMR profiles (δH 1.2–3.4 ppm for ethyl groups), used in medicinal chemistry for heterocyclic functionalization .
Compound Backbone Substituents Key Properties
N1,N1-Dimethylethane-1,2-diamine Linear Dimethyl (N1) High flexibility, bioactivity
N1,N2-Dimethylethane-1,2-diamine Linear Methyl (N1, N2) Antioxidant enhancement
This compound Cyclic Methyl (N1, N2) Stereochemical control
Substituent Effects
  • Methyl vs. Ethyl : Methyl groups provide moderate steric hindrance and electronic donation, favoring catalytic applications. Ethyl groups increase hydrophobicity, impacting solubility .
  • Aryl vs. Alkyl : Aryl-substituted diamines (e.g., bis(2-fluorophenyl) derivatives) exhibit enhanced rigidity and π-π interactions, useful in crystal engineering .

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